molecular formula C12H7N3O B13175568 2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile

2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile

Cat. No.: B13175568
M. Wt: 209.20 g/mol
InChI Key: VDLZSFZTHWCMFB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile is a heterocyclic compound with a furan ring substituted with an amino group at the 2-position, a cyanophenyl group at the 5-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvent and catalyst can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan ring provides a rigid scaffold that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
  • 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
  • 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Uniqueness

2-Amino-5-(4-cyanophenyl)furan-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the furan ring, which provides a versatile platform for further functionalization and enhances its potential as a bioactive molecule .

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-5-(4-cyanophenyl)furan-3-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-6-8-1-3-9(4-2-8)11-5-10(7-14)12(15)16-11/h1-5H,15H2

InChI Key

VDLZSFZTHWCMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(O2)N)C#N

Origin of Product

United States

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